molecular formula C7H7N3O B2418301 (5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol CAS No. 20322-08-1

(5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol

Cat. No.: B2418301
CAS No.: 20322-08-1
M. Wt: 149.153
InChI Key: UVZVSOGQLCUCLF-UHFFFAOYSA-N
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Description

(5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol: is a heterocyclic compound with the molecular formula C7H7N3O It is characterized by a pyrrolo-pyrazine core structure with a methanol group attached at the 7th position

Scientific Research Applications

Chemistry: (5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. It has shown promise in the development of inhibitors for specific enzymes and receptors, making it a candidate for therapeutic applications.

Industry: The compound is also utilized in the production of specialty chemicals and intermediates for various industrial processes. Its unique structure allows for the creation of novel compounds with specific desired properties .

Mechanism of Action

The mechanism of action of pyrrolopyrazine derivatives, including “(5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol”, is not clearly recognized . Pyrrolopyrazine derivatives have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Safety and Hazards

The safety information for “(5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and, if in eyes, rinsing cautiously with water for several minutes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyrazine with an aldehyde or ketone, followed by cyclization and reduction to introduce the methanol group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This can include continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives, often using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methanol group, leading to the formation of ethers or esters.

Common Reagents and Conditions:

Major Products:

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Ethers or esters.

Comparison with Similar Compounds

  • 2-Bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine
  • 5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde
  • 2-Chloro-5H-pyrrolo[2,3-b]pyrazine
  • 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine

Comparison: Compared to these similar compounds, (5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol is unique due to the presence of the methanol group, which imparts different chemical reactivity and potential biological activity. This functional group allows for additional modifications and derivatizations, expanding its utility in various applications.

Properties

IUPAC Name

5H-pyrrolo[2,3-b]pyrazin-7-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c11-4-5-3-10-7-6(5)8-1-2-9-7/h1-3,11H,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZVSOGQLCUCLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=CN2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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